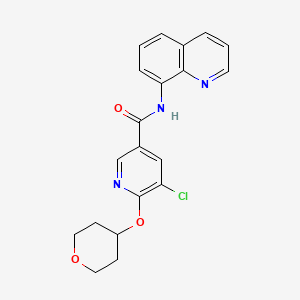
5-chloro-N-(quinolin-8-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(quinolin-8-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure and potential biological activities. In
Applications De Recherche Scientifique
Chemical Derivatives and Biological Activity
The chemical compound 5-chloro-N-(quinolin-8-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide belongs to a class of molecules that have been investigated for various biological activities and chemical properties. While the direct studies on this specific compound are not extensively available, research on related nicotinamide derivatives, quinoline, and pyrano[3,2-c]quinoline compounds provides insight into the potential applications and significance of such molecules in scientific research.
Nicotinamide Derivatives
Nicotinamide derivatives have shown a broad spectrum of biological activities. For instance, derivatives like nicotinamide methochloride and related compounds have been studied for their role in treating pellagra and their metabolic pathways in mammals, insects, and bacteria (Ellinger, Fraenkel, & Abdel Kader, 1947). These studies underline the importance of nicotinamide and its derivatives in biochemical processes and potential therapeutic applications.
Quinoline and Pyrano[3,2-c]Quinoline Derivatives
Compounds featuring the quinoline moiety and its fusion with pyrano[3,2-c]quinoline have been synthesized and evaluated for various properties. For example, the synthesis of pyrano[3,2-c]quinoline derivatives has been explored for their potential in photovoltaic properties and applications in organic–inorganic photodiode fabrication, indicating their relevance in materials science and renewable energy research (Zeyada, El-Nahass, & El-Shabaan, 2016). Additionally, the structural modifications of quinoline derivatives have been studied for their antimicrobial and anticoagulant activities, suggesting their significance in medicinal chemistry and drug design (Potapov et al., 2021).
Antioxidant and Antimicrobial Applications
Some derivatives of quinoline have been synthesized and evaluated for their antioxidant properties in lubricating grease, showcasing their potential in industrial applications (Hussein, Ismail, & El-Adly, 2016). Furthermore, novel series of 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties have been assessed for their in vitro antimicrobial activity, indicating the role of such compounds in developing new antimicrobial agents (Idrees et al., 2020).
Mécanisme D'action
While the specific mechanism of action for this compound is not available, quinolines are known to exhibit important biological activities, such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects .
Propriétés
IUPAC Name |
5-chloro-6-(oxan-4-yloxy)-N-quinolin-8-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c21-16-11-14(12-23-20(16)27-15-6-9-26-10-7-15)19(25)24-17-5-1-3-13-4-2-8-22-18(13)17/h1-5,8,11-12,15H,6-7,9-10H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDZARPACWHAHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=N2)C(=O)NC3=CC=CC4=C3N=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

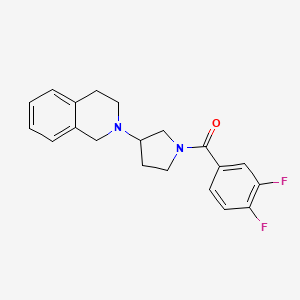
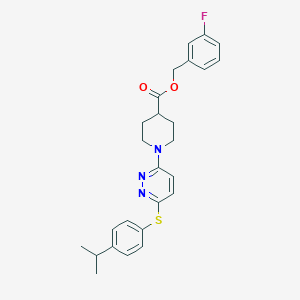
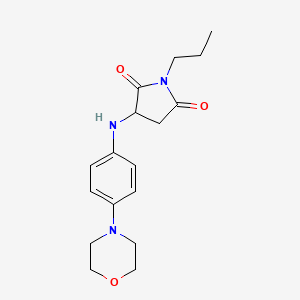

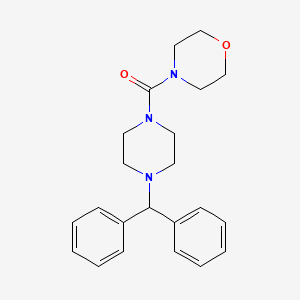
![ethyl 2-(2-((5-((4-nitrobenzamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2806991.png)
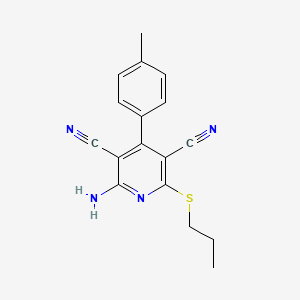

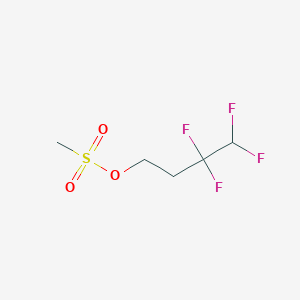
![2-methyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2806997.png)
![[1-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine 2hcl](/img/no-structure.png)
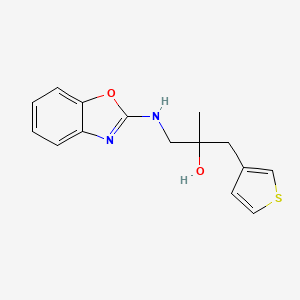
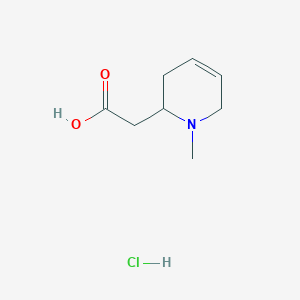
![N-(3-chloro-2-methylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2807002.png)